Ethyl 2-bromohexanoate

Organic Synthesis Process Chemistry Laboratory Safety

Ethyl 2-bromohexanoate (CAS 615-96-3) is a versatile α-bromoester reagent with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol. It is a colorless liquid at room temperature with a boiling point of 213-215°C and a density of 1.221 g/mL at 25°C.

Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
CAS No. 615-96-3
Cat. No. B1294297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromohexanoate
CAS615-96-3
Molecular FormulaC8H15BrO2
Molecular Weight223.11 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)OCC)Br
InChIInChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3
InChIKeyKOUAQOCYMAENKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromohexanoate (CAS 615-96-3) Technical Baseline and Procurement Overview


Ethyl 2-bromohexanoate (CAS 615-96-3) is a versatile α-bromoester reagent with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol. It is a colorless liquid at room temperature with a boiling point of 213-215°C and a density of 1.221 g/mL at 25°C . As a key electrophilic building block, it features a bromine atom at the α-position adjacent to the ester carbonyl, which confers high reactivity in nucleophilic substitution and cross-coupling reactions for the construction of carbon-carbon and carbon-heteroatom bonds . This compound is widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials .

Why Ethyl 2-Bromohexanoate Cannot Be Replaced by Generic Analogs


The performance of α-bromoesters in synthetic routes is highly dependent on the ester moiety. Substituting ethyl 2-bromohexanoate (C8 ester) with analogs like methyl 2-bromohexanoate (C7 ester) or 2-bromopentanoate esters alters critical physicochemical properties and reactivity profiles, leading to unpredictable outcomes in optimized procedures. Key differences in steric bulk, lipophilicity, and leaving group ability can affect reaction rates, yields, and the selectivity of subsequent transformations . For example, switching from an ethyl to a methyl ester changes the density from 1.221 g/mL to 1.289 g/mL and the flash point from 96°C to 69°C, impacting both handling safety and reaction conditions [1]. Direct substitution without re-optimization is therefore scientifically invalid, as the specific combination of the C6 alkyl chain and the ethyl ester is integral to the compound's defined role in established synthetic methodologies .

Quantitative Differentiation Evidence for Ethyl 2-Bromohexanoate (CAS 615-96-3)


Comparative Flash Point: Ethyl 2-Bromohexanoate vs. Methyl 2-Bromohexanoate

In a direct comparison of physical properties critical for laboratory handling, Ethyl 2-bromohexanoate exhibits a significantly higher flash point than its direct methyl ester analog. This quantifiable difference directly impacts safety protocols and permissible reaction conditions, particularly on larger scales or at elevated temperatures .

Organic Synthesis Process Chemistry Laboratory Safety

Comparative Density and Hydrophobicity: Ethyl Ester vs. Methyl Ester

The physical properties of Ethyl 2-bromohexanoate provide a distinct differentiation from its methyl ester analog, with quantifiable differences in density and lipophilicity (LogP). These factors are critical for predicting solubility, partition coefficients in biphasic reactions, and chromatographic behavior during purification .

Medicinal Chemistry Chemical Engineering Separation Science

Acute Oral Toxicity Profile: Ethyl 2-Bromohexanoate

The acute oral toxicity of Ethyl 2-bromohexanoate has been quantified, providing essential data for risk assessment and safe handling protocols in research and industrial settings. This data allows for direct comparison with class-level toxicity expectations for halogenated esters .

Toxicology Occupational Safety Regulatory Compliance

Transportation and Storage Requirements for Ethyl 2-Bromohexanoate

As a corrosive liquid, Ethyl 2-bromohexanoate is subject to specific transportation and storage regulations that directly impact procurement logistics and facility requirements. These requirements are part of the total cost of ownership and differentiate it from less hazardous but less reactive analogs .

Supply Chain Logistics Chemical Inventory Management

Verified Application Scenarios for Ethyl 2-Bromohexanoate (CAS 615-96-3)


Synthesis of Chiral Pharmaceutical Intermediates via Enantioselective Transformations

The bromine atom at the α-position is the primary site for nucleophilic substitution. In the synthesis of chiral building blocks, such as those used in angiotensin II receptor antagonists , the specific steric and electronic environment provided by the ethyl 2-bromohexanoate scaffold is critical. The compound can undergo enantioselective reactions to produce key chiral intermediates, as evidenced by the existence and commercial availability of its pure (R)-enantiomer (CAS 124439-30-1) for stereospecific applications .

Building Block for PPARα Agonists and Cardiovascular Drug Candidates

Ethyl 2-bromohexanoate serves as a foundational building block for synthesizing 2-mercaptohexanoic acid derivatives, which have been identified as a novel and robust scaffold for highly active PPARα agonists . The compound's C6 aliphatic chain is specifically tailored for these targets; substituting it with a shorter-chain analog (e.g., an ethyl 2-bromopentanoate) would fundamentally alter the pharmacophore and likely abolish target engagement, underscoring the non-fungible nature of this specific reagent.

Synthesis of Agrochemical Building Blocks and Advanced Intermediates

The compound is employed as a versatile reagent in the synthesis of complex molecules for agrochemical applications . Its reactivity profile is utilized to introduce a C6 ester unit into target molecules, a common requirement for tuning the lipophilicity and metabolic stability of active ingredients. The well-defined physical properties of Ethyl 2-bromohexanoate, such as its boiling point and density, facilitate its use in standard chemical engineering unit operations, making it a preferred choice over less well-characterized or more hazardous analogs in industrial process development.

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